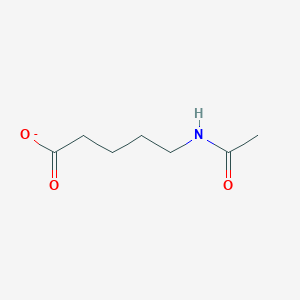
5-Acetamidopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetamidopentanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 6-acetamido-2-oxopentanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 5-acetamidopentanoic acid.
科学的研究の応用
Enzyme Inhibition and Pharmaceutical Synthesis
5-Acetamidopentanoate has shown potential as a precursor in the synthesis of various pharmaceuticals. A study by Líns et al. (2015) focused on synthesizing ethyl 2-N-acetyl-3-5-diphenyl-5-oxo-pentanoate, a derivative of 5-Acetamidopentanoate, and tested its enzyme inhibition properties. The results indicated its promising characteristics as a potential enzyme inhibitor, highlighting its application in pharmaceutical development Líns et al. (2015).
Synthesis of Amino Acids and Antimetabolites
Maehr and Leach (1978) synthesized N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine using 2-amino-5-hydroxy-2-methylpentanoic acid, derived from 5-hydroxy-2-pentanone, a compound closely related to 5-Acetamidopentanoate. This work contributes to the understanding of antimetabolites produced by microorganisms and their synthetic pathways Maehr & Leach (1978).
Development of Analgesic Drugs
Research by Srikiatkhachorn et al. (1999) on Acetaminophen, a compound related to 5-Acetamidopentanoate, investigated its analgesic effects and interaction with the central serotonin system. The study provided insights into the mechanism of action of Acetaminophen, indicating the potential of 5-Acetamidopentanoate derivatives in developing new analgesic drugs Srikiatkhachorn et al. (1999).
Implications in AM-Toxins Synthesis
Shimohigashi et al. (1976) studied the L-forms of amino acids including 2-amino-5-(p-methoxyphenyl)pentanoic acid, a compound structurally similar to 5-Acetamidopentanoate, as constituent amino acids in AM-toxins. This research is significant in understanding the synthesis and applications of toxins Shimohigashi et al. (1976).
特性
分子式 |
C7H12NO3- |
|---|---|
分子量 |
158.17 g/mol |
IUPAC名 |
5-acetamidopentanoate |
InChI |
InChI=1S/C7H13NO3/c1-6(9)8-5-3-2-4-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)/p-1 |
InChIキー |
TZZSWAXSIGWXOS-UHFFFAOYSA-M |
正規SMILES |
CC(=O)NCCCCC(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



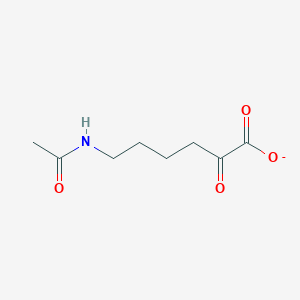

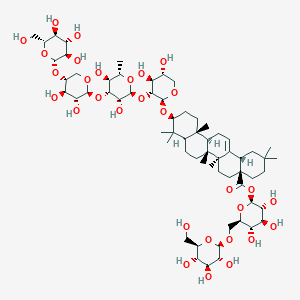
![[(1S,2R,5S,7R,8R,10S,11R,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-13-oxo-9-oxatetracyclo[8.2.1.02,8.05,7]tridecan-12-yl] acetate](/img/structure/B1259895.png)

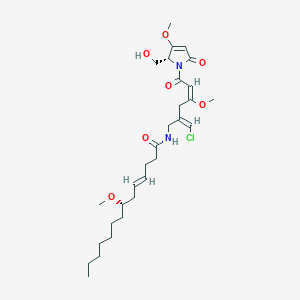
![(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol](/img/structure/B1259899.png)
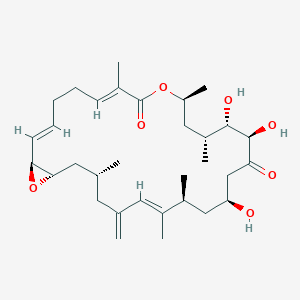
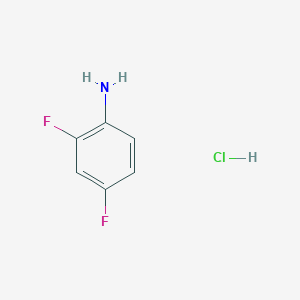
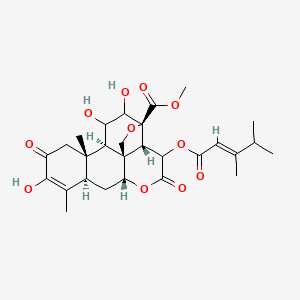

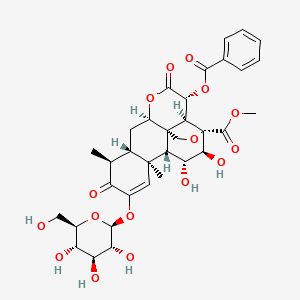
![(8S,9R,10S,13S,14S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1259909.png)
